Cas no 1503444-86-7 (4-cyanopyridine-3-sulfonamide)
4-cyanopyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinesulfonamide, 4-cyano-
- 4-cyanopyridine-3-sulfonamide
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- MDL: MFCD24160156
- Inchi: 1S/C6H5N3O2S/c7-3-5-1-2-9-4-6(5)12(8,10)11/h1-2,4H,(H2,8,10,11)
- InChI Key: HMWOKFJFWOEXQL-UHFFFAOYSA-N
- SMILES: C1=NC=CC(C#N)=C1S(N)(=O)=O
4-cyanopyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281400-1g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 1g |
$914.0 | 2023-09-09 | ||
| Enamine | EN300-281400-5g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 5g |
$2650.0 | 2023-09-09 | ||
| Enamine | EN300-281400-10g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 10g |
$3929.0 | 2023-09-09 | ||
| Enamine | EN300-281400-0.05g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-281400-0.1g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
| Enamine | EN300-281400-0.25g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
| Enamine | EN300-281400-0.5g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
| Enamine | EN300-281400-1.0g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-281400-2.5g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-281400-5.0g |
4-cyanopyridine-3-sulfonamide |
1503444-86-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 |
4-cyanopyridine-3-sulfonamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-cyanopyridine-3-sulfonamide
Introduction to 4-cyanopyridine-3-sulfonamide (CAS No. 1503444-86-7)
4-cyanopyridine-3-sulfonamide, with the chemical identifier CAS No. 1503444-86-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic sulfonamide derivative has garnered attention due to its versatile structural framework and potential biological activities. The presence of both a cyano group and a sulfonamide moiety imparts unique reactivity, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The compound belongs to the pyridine class of heterocycles, which are widely recognized for their role in drug discovery. Pyridine derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific substitution pattern in 4-cyanopyridine-3-sulfonamide enhances its interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their well-documented efficacy as bioisosteres and pharmacophores. Sulfonamides can modulate enzyme activity, receptor binding, and metabolic pathways, contributing to their therapeutic potential. The incorporation of a cyano group in 4-cyanopyridine-3-sulfonamide introduces additional electronic properties that can fine-tune its interactions with biological systems.
One of the most compelling aspects of 4-cyanopyridine-3-sulfonamide is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is implicated in various diseases, particularly cancer. Researchers have identified that pyridine-based sulfonamides can effectively inhibit kinase activity by competing with ATP binding or by stabilizing the inactive conformation of the enzyme. The structural features of 4-cyanopyridine-3-sulfonamide make it a compelling candidate for designing selective kinase inhibitors.
Moreover, the compound has shown promise in preclinical studies as an antimicrobial agent. Antibiotic resistance is a growing global health concern, and the development of novel antibiotics is imperative. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial folic acid synthesis. The addition of a cyano group in 4-cyanopyridine-3-sulfonamide may enhance its antimicrobial properties by improving cell membrane permeability or by interfering with essential metabolic processes in bacteria.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 4-cyanopyridine-3-sulfonamide. Molecular docking simulations and virtual screening techniques allow researchers to predict binding affinities and identify optimal lead compounds before conducting costly wet-lab experiments. These computational methods have been instrumental in optimizing the structure of 4-cyanopyridine-3-sulfonamide for better pharmacokinetic properties and reduced toxicity.
The synthesis of 4-cyanopyridine-3-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions, while the sulfonamide moiety is often introduced through sulfonylation followed by nucleophilic substitution. Advances in synthetic methodologies have improved the yield and purity of 4-cyanopyridine-3-sulfonamide, making it more accessible for large-scale production and further characterization.
In conclusion, 4-cyanopyridine-3-sulfonamide (CAS No. 1503444-86-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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